Flurandrenolide

Description

A corticosteroid used topically in the treatment of various skin disorders. It is usually employed as a cream or an ointment, and is also used as a polyethylene tape with an adhesive. (From Martindale, The Extra Pharmacopoeia, 30th ed, p733)

This compound is a Corticosteroid. The mechanism of action of this compound is as a Corticosteroid Hormone Receptor Agonist.

This compound is a synthetic glucocorticoid with anti-inflammatory and anti-allergic properties. This compound exerts its effects by interacting with specific cytoplasmic glucocorticoid receptors and subsequently activates glucocorticoid receptor mediated gene expression. The synthesis of certain anti-inflammatory proteins is induced while the synthesis of certain inflammatory mediators is inhibited. As a result, there is an overall reduction in chronic inflammation and autoimmune reactions.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1965 and is indicated for skin disease and has 1 investigational indication.

See also: this compound; neomycin sulfate (component of).

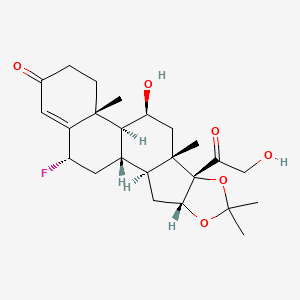

Structure

3D Structure

Properties

IUPAC Name |

(1S,2S,4R,8S,9S,11S,12S,13R,19S)-19-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-16-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H33FO6/c1-21(2)30-19-9-14-13-8-16(25)15-7-12(27)5-6-22(15,3)20(13)17(28)10-23(14,4)24(19,31-21)18(29)11-26/h7,13-14,16-17,19-20,26,28H,5-6,8-11H2,1-4H3/t13-,14-,16-,17-,19+,20+,22-,23-,24+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POPFMWWJOGLOIF-XWCQMRHXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2CC3C4CC(C5=CC(=O)CCC5(C4C(CC3(C2(O1)C(=O)CO)C)O)C)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C=C1[C@H](C[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3C[C@@H]5[C@]4(OC(O5)(C)C)C(=O)CO)C)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H33FO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2047434 | |

| Record name | Flurandrenolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2047434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

436.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Flurandrenolide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014984 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble, FREELY SOL IN CHLOROFORM; SOL IN METHANOL; SPARINGLY SOL IN ALC; PRACTICALLY INSOL IN WATER & ETHER, 5.78e-02 g/L | |

| Record name | Flurandrenolide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00846 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | FLURANDRENOLIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3084 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Flurandrenolide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014984 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

Crystals from acetone + hexane, WHITE TO OFF-WHITE, FLUFFY CRYSTALLINE POWDER | |

CAS No. |

1524-88-5 | |

| Record name | Flurandrenolide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1524-88-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flurandrenolide [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001524885 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flurandrenolide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00846 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Flurandrenolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2047434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fludroxycortide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.724 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLURANDRENOLIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8EUL29XUQT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | FLURANDRENOLIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3084 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Flurandrenolide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014984 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

247-255 °C, 251 °C | |

| Record name | Flurandrenolide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00846 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | FLURANDRENOLIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3084 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Flurandrenolide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014984 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Flurandrenolide's Mechanism of Action in Keratinocytes: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Flurandrenolide, a synthetic topical corticosteroid of intermediate to high potency, is a cornerstone in the treatment of various inflammatory and hyperproliferative skin disorders.[1][2] Its therapeutic efficacy is rooted in its profound effects on keratinocytes, the primary cell type of the epidermis. This technical guide elucidates the core molecular mechanisms through which this compound modulates keratinocyte function. It acts primarily by binding to the glucocorticoid receptor (GR), initiating a cascade of genomic and non-genomic events that collectively suppress inflammation, inhibit proliferation, and promote differentiation.[3][4] This document details the specific signaling pathways involved, presents quantitative data from relevant studies, outlines key experimental protocols, and provides visual diagrams to clarify complex interactions.

Core Mechanism of Action: Glucocorticoid Receptor (GR) Signaling

The actions of this compound, like other glucocorticoids, are mediated through the glucocorticoid receptor, a ligand-activated transcription factor that resides in the cytoplasm in an inactive state.[5] The signaling process can be broadly categorized into genomic and non-genomic pathways.

Genomic Pathway: Transcriptional Regulation

The classical and most well-understood mechanism involves the direct regulation of gene expression.

-

Ligand Binding & Activation: this compound penetrates the keratinocyte cell membrane and binds to the GR in the cytoplasm, which is complexed with heat shock proteins (Hsp90).

-

Translocation: This binding induces a conformational change, causing the release of Hsp90 and the translocation of the this compound-GR complex into the nucleus.

-

Gene Regulation: Inside the nucleus, the activated complex binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes.

-

Transactivation: The GR complex can directly bind to GREs to increase the transcription of genes with anti-inflammatory properties, such as annexin-1 (lipocortin-1), which inhibits phospholipase A2, thereby blocking the production of inflammatory prostaglandins and leukotrienes. It also co-regulates anti-inflammatory genes like Tsc22d3 and Zfp36 in cooperation with transcription factors like Kruppel-like factor 4 (Klf4).

-

Transrepression: More commonly, the GR complex indirectly represses gene expression by interfering with the activity of other transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), which are key drivers of pro-inflammatory gene expression. This prevents the transcription of cytokines, chemokines, and adhesion molecules.

-

References

- 1. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 2. drugs.com [drugs.com]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. Glucocorticoid Receptor Localizes to Adherens Junctions at the Plasma Membrane of Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

Flurandrenolide's Interaction with the Glucocorticoid Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flurandrenolide, a synthetic topical corticosteroid, exerts its anti-inflammatory, antipruritic, and vasoconstrictive effects primarily through its interaction with the glucocorticoid receptor (GR). This technical guide provides an in-depth analysis of this interaction, detailing the molecular mechanisms, signaling pathways, and key experimental methodologies used to characterize this binding. Quantitative data on this compound's binding affinity and functional potency are summarized, and detailed protocols for relevant assays are provided. Furthermore, this guide includes visualizations of the core signaling pathways and experimental workflows to facilitate a comprehensive understanding of this compound's engagement with its molecular target.

Introduction to Glucocorticoid Receptor Signaling

The glucocorticoid receptor is a member of the nuclear receptor superfamily of ligand-dependent transcription factors.[1][2] In its inactive state, the GR resides in the cytoplasm as part of a multiprotein complex that includes heat shock proteins (HSPs).[2] Upon binding to a ligand such as this compound, the receptor undergoes a conformational change, dissociates from the HSP complex, and translocates to the nucleus.[1]

Once in the nucleus, the ligand-activated GR can modulate gene expression through two primary mechanisms:

-

Transactivation: The GR homodimer binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This binding recruits coactivator proteins, leading to an increase in the transcription of anti-inflammatory genes.[3]

-

Transrepression: The GR monomer can interact with and inhibit the activity of other transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), which are key mediators of pro-inflammatory gene expression. This interference does not typically involve direct binding of the GR to DNA.

Quantitative Analysis of this compound-Glucocorticoid Receptor Interaction

The potency of a topical corticosteroid is correlated with its binding affinity for the glucocorticoid receptor. While specific quantitative data for this compound's binding affinity (Kd or Ki) and functional efficacy (EC50) are not consistently reported across publicly available literature, its potency is well-established through comparative studies and clinical efficacy.

This compound is classified as a medium- to high-potency corticosteroid. Its therapeutic effects are achieved through its agonist activity at the glucocorticoid receptor. The following tables summarize the available data and provide context by comparing it with other well-characterized corticosteroids.

Table 1: Comparative Glucocorticoid Receptor Binding Affinity

| Compound | Relative Receptor Affinity (RRA) vs. Dexamethasone | Reference |

| Dexamethasone | 100 | |

| Fluticasone Propionate | 1775 | |

| Budesonide | 935 | |

| Mometasone Furoate | 2250 | |

| This compound | Medium-High Potency |

Note: Relative Receptor Affinity is a comparative measure and can vary based on the specific assay conditions.

Table 2: Functional Potency of Various Glucocorticoids in Transactivation and Transrepression Assays

| Compound | Transactivation (β2-receptor induction) EC50 (M) | Transrepression (GM-CSF release inhibition) EC50 (M) | Reference |

| Dexamethasone | 3.6 x 10-8 | 2.2 x 10-9 | |

| Fluticasone Propionate | 9.8 x 10-10 | 1.8 x 10-11 | |

| Budesonide | 1.1 x 10-9 | 5.0 x 10-11 | |

| This compound | Data not available | Data not available |

Signaling Pathways

The interaction of this compound with the glucocorticoid receptor initiates a cascade of intracellular events culminating in the modulation of gene expression. The primary signaling pathways are depicted below.

Caption: this compound activates the GR, leading to nuclear translocation and gene regulation.

Experimental Protocols & Workflows

The characterization of this compound's interaction with the glucocorticoid receptor relies on a suite of established in vitro and in vivo assays.

Glucocorticoid Receptor Binding Assay (Competitive Radioligand Binding)

This assay quantifies the affinity of a test compound for the GR by measuring its ability to compete with a radiolabeled ligand.

Protocol:

-

Receptor Preparation: Prepare a cytosolic fraction containing the GR from a suitable source, such as cultured human A549 lung carcinoma cells or rat liver tissue.

-

Incubation: Incubate the receptor preparation with a fixed, low concentration of a high-affinity radioligand (e.g., [3H]dexamethasone).

-

Competition: In parallel, set up incubations with the radioligand and a range of concentrations of unlabeled this compound.

-

Equilibrium: Allow the binding reaction to reach equilibrium, typically by incubating for 18-24 hours at 4°C.

-

Separation: Separate bound from free radioligand using a method such as dextran-coated charcoal or filtration.

-

Quantification: Measure the radioactivity of the bound fraction using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value. The Ki can then be calculated using the Cheng-Prusoff equation.

Caption: Workflow for determining GR binding affinity of this compound.

Glucocorticoid Receptor Transactivation Assay (Luciferase Reporter Assay)

This cell-based assay measures the ability of a compound to activate GR-mediated gene transcription.

Protocol:

-

Cell Culture and Transfection: Culture a suitable cell line (e.g., HeLa or A549) and transiently or stably transfect them with two plasmids: one expressing the human GR and another containing a luciferase reporter gene under the control of a GRE-containing promoter.

-

Cell Plating: Plate the transfected cells into a 96-well plate.

-

Compound Treatment: Treat the cells with a serial dilution of this compound or a reference agonist like dexamethasone.

-

Incubation: Incubate the cells for a sufficient period (e.g., 6-24 hours) to allow for gene transcription and protein expression.

-

Cell Lysis: Lyse the cells to release the luciferase enzyme.

-

Luminescence Measurement: Add a luciferase substrate and measure the resulting luminescence using a luminometer.

-

Data Analysis: Plot the luminescence intensity against the log concentration of this compound to determine the EC50 for transactivation.

Caption: Workflow for assessing GR-mediated gene activation by this compound.

Vasoconstrictor Assay

This in vivo assay is a widely used method for assessing the potency of topical corticosteroids. The degree of skin blanching (vasoconstriction) caused by the corticosteroid correlates with its anti-inflammatory activity.

Protocol:

-

Subject Selection: Select healthy volunteers with normal skin.

-

Application: Apply a standardized amount of this compound-containing formulation to a defined area on the forearm.

-

Occlusion: The application site is often occluded with a dressing to enhance penetration.

-

Incubation: Leave the formulation in place for a specified period (e.g., 6-16 hours).

-

Removal and Assessment: Remove the formulation and assess the degree of skin blanching at a predetermined time point (e.g., 2 hours post-removal) using a standardized visual scoring scale or a chromameter.

-

Data Analysis: Compare the vasoconstriction score of this compound to that of reference corticosteroids of known potency.

Conclusion

This compound is a potent agonist of the glucocorticoid receptor, and its therapeutic effects are a direct consequence of this interaction. Through the mechanisms of transactivation and transrepression, this compound effectively modulates the expression of genes involved in the inflammatory cascade. The experimental methodologies detailed in this guide provide a robust framework for the continued investigation and characterization of this compound and novel glucocorticoid receptor modulators. Further studies to precisely quantify the binding kinetics and functional potency of this compound will provide a more complete understanding of its pharmacological profile.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ligand-induced differentiation of glucocorticoid receptor (GR) trans-repression and transactivation: preferential targetting of NF-κB and lack of I-κB involvement - PMC [pmc.ncbi.nlm.nih.gov]

Flurandrenolide: A Technical Guide to Physicochemical Properties and Solubility

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flurandrenolide is a potent topical corticosteroid utilized for its anti-inflammatory, antipruritic, and vasoconstrictive properties in the treatment of various corticosteroid-responsive dermatoses.[1][2][3] A comprehensive understanding of its physicochemical and solubility characteristics is fundamental for formulation development, bioavailability enhancement, and ensuring therapeutic efficacy. This technical guide provides an in-depth overview of these core properties, complete with experimental methodologies and graphical representations of relevant biological and experimental processes.

Physicochemical Properties

This compound is a white to off-white, fluffy, and odorless crystalline powder.[2][4] Its key physicochemical identifiers and properties are summarized in the table below, providing a quantitative foundation for its characterization.

| Property | Value | Source(s) |

| IUPAC Name | (1S,2S,4R,8S,9S,11S,12S,13R,19S)-19-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.0²,⁹.0⁴,⁸.0¹³,¹⁸]icos-17-en-16-one | |

| Chemical Formula | C₂₄H₃₃FO₆ | |

| Molecular Weight | 436.52 g/mol | |

| Melting Point | 247-255 °C | |

| pKa (Strongest Acidic) | 13.74 (Predicted) | |

| pKa (Strongest Basic) | -2.8 (Predicted) | |

| LogP (Octanol-Water Partition Coefficient) | 1.4 |

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its absorption and bioavailability. This compound is characterized as being practically insoluble in water and ether. Its solubility in various common solvents is detailed below.

| Solvent | Quantitative Solubility | Qualitative Description | Source(s) |

| Water | 0.0578 mg/mL (Predicted) | Practically Insoluble | |

| Chloroform | 1 g in 10 mL | Freely Soluble | |

| Alcohol (Ethanol) | 1 g in 72 mL | Sparingly Soluble | |

| Methanol | Not specified | Soluble | |

| Ether | Not specified | Practically Insoluble |

Experimental Protocols

The following sections describe the standard methodologies for determining the key physicochemical properties outlined in this guide.

Melting Point Determination (Capillary Method)

The melting point of this compound is determined using the capillary method as described in the United States Pharmacopeia (USP) <741>.

-

Sample Preparation: A small quantity of the dry, finely powdered this compound is packed into a capillary tube to a height of 2.5-3.5 mm.

-

Apparatus: A calibrated melting point apparatus consisting of a heated block or oil bath and a thermometer or digital temperature sensor is used.

-

Procedure: The capillary tube is placed in the apparatus at a temperature approximately 5-10°C below the expected melting point. The temperature is then ramped at a controlled rate, typically 1°C per minute.

-

Determination: The melting range is recorded from the temperature at which the substance first begins to collapse or liquefy (onset point) to the temperature at which it becomes completely liquid (clear point).

Solubility Determination (Shake-Flask Method)

The equilibrium solubility of this compound is determined using the shake-flask method, which is considered the gold standard for solubility measurements.

-

Preparation: An excess amount of solid this compound is added to a vial containing a known volume of the solvent of interest (e.g., water, ethanol).

-

Equilibration: The vials are sealed and agitated in a temperature-controlled environment (e.g., a shaker bath at 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, the suspension is allowed to stand, and the undissolved solid is separated from the saturated solution by centrifugation or filtration.

-

Quantification: The concentration of this compound in the clear, saturated supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

pKa Determination (Potentiometric Titration)

Due to its poor water solubility, the pKa of this compound is typically predicted computationally. However, an experimental determination for sparingly soluble compounds would involve a potentiometric titration in a co-solvent system.

-

Sample Preparation: A precise amount of this compound is dissolved in a suitable co-solvent/water mixture (e.g., methanol/water).

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

-

Measurement: The pH of the solution is measured using a calibrated pH electrode after each addition of the titrant.

-

Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of this curve. For co-solvent systems, a series of measurements at different co-solvent concentrations is performed, and the aqueous pKa is estimated by extrapolating the results to zero co-solvent concentration.

Visualizations

To further elucidate the concepts discussed, the following diagrams illustrate key pathways and experimental workflows.

Caption: Simplified Glucocorticoid Receptor (GR) Signaling Pathway.

Caption: Workflow for Shake-Flask Solubility Determination.

Caption: Influence of Lipophilicity (LogP) on Solubility.

References

- 1. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 2. studysmarter.co.uk [studysmarter.co.uk]

- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 4. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a Topical Corticosteroid: An In-depth Guide to the Discovery and Development of Flurandrenolide

Introduction

Flurandrenolide is a synthetic, fluorinated corticosteroid that emerged in the early 1960s as a potent topical agent for the management of various inflammatory and pruritic dermatoses. Its development represents a significant milestone in the evolution of topical steroid therapy, offering enhanced potency and a favorable therapeutic profile. This technical guide provides a comprehensive overview of the discovery, history, and development of this compound, with a focus on the experimental methodologies and quantitative data that underpinned its journey from laboratory synthesis to clinical application. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the scientific foundations of this important dermatological therapy.

Discovery and Historical Context

The regulatory landscape during this compound's development was also undergoing significant changes. The 1962 Kefauver-Harris Amendments to the Federal Food, Drug, and Cosmetic (FD&C) Act revolutionized the drug approval process in the United States.[5] For the first time, manufacturers were required to provide "substantial evidence" of a drug's efficacy for its intended use, in addition to the existing requirement for safety. This necessitated the use of "adequate and well-controlled" clinical investigations, which became the cornerstone of the modern FDA approval process.

Mechanism of Action: A Molecular Perspective

This compound exerts its anti-inflammatory, antipruritic, and vasoconstrictive effects through its interaction with the glucocorticoid receptor (GR). The signaling pathway is a well-established cascade of molecular events:

-

Cellular Entry and Receptor Binding: Being lipophilic, this compound readily diffuses across the cell membrane of keratinocytes and other skin cells. In the cytoplasm, it binds to the cytosolic glucocorticoid receptor, which is part of a multiprotein complex.

-

Receptor Activation and Translocation: Upon binding, the receptor undergoes a conformational change, dissociating from the chaperone protein complex. This activated receptor-ligand complex then translocates into the nucleus.

-

Transcriptional Modulation: Inside the nucleus, the complex binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This binding modulates the transcription of these genes.

-

Anti-inflammatory Effects: The primary anti-inflammatory effects are mediated by:

-

Increased synthesis of anti-inflammatory proteins: this compound upregulates the expression of annexin A1 (formerly known as lipocortin-1), a protein that inhibits phospholipase A2. This, in turn, blocks the release of arachidonic acid from cell membranes, thereby preventing the synthesis of pro-inflammatory mediators such as prostaglandins and leukotrienes.

-

Decreased synthesis of pro-inflammatory proteins: The activated GR complex can also repress the expression of pro-inflammatory genes by interfering with the activity of transcription factors like NF-κB and AP-1. This leads to a reduction in the production of cytokines, chemokines, and adhesion molecules that are crucial for orchestrating the inflammatory response.

-

The following diagram illustrates the signaling pathway of this compound.

Preclinical Development and Experimental Protocols

The preclinical evaluation of this compound would have involved a battery of in vitro and in vivo assays to characterize its potency and anti-inflammatory activity. While specific historical data for this compound is scarce, the following sections describe the standard experimental protocols of that era.

In Vitro Glucocorticoid Receptor Binding Assay

This assay is fundamental to determining the affinity of a corticosteroid for its receptor.

Experimental Protocol: Competitive Radioligand Binding Assay

-

Objective: To determine the inhibitory concentration (IC50) and binding affinity (Ki) of this compound for the glucocorticoid receptor.

-

Materials:

-

Source of glucocorticoid receptors (e.g., cytosol extract from rat liver or cultured human keratinocytes).

-

Radiolabeled glucocorticoid (e.g., [³H]-dexamethasone).

-

Unlabeled this compound and a reference standard (e.g., dexamethasone).

-

Assay buffer and scintillation cocktail.

-

-

Procedure:

-

A constant concentration of the radiolabeled ligand is incubated with the receptor preparation in the presence of varying concentrations of unlabeled this compound.

-

The mixture is incubated to allow binding to reach equilibrium.

-

The receptor-bound radioligand is separated from the unbound radioligand using a method such as filtration or charcoal-dextran adsorption.

-

The amount of radioactivity in the bound fraction is quantified using a scintillation counter.

-

The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

-

In Vivo Anti-inflammatory Assays

Animal models are crucial for evaluating the in vivo efficacy of a new anti-inflammatory agent.

This is a widely used model of acute inflammation.

Experimental Protocol: Carrageenan-Induced Paw Edema

-

Objective: To quantify the anti-inflammatory effect of topically or systemically administered this compound on acute edema.

-

Materials:

-

Male Wistar or Sprague-Dawley rats.

-

1% carrageenan solution in saline.

-

This compound formulation and vehicle control.

-

Plethysmometer.

-

-

Procedure:

-

Animals are divided into control and treatment groups.

-

The basal paw volume of each rat is measured.

-

This compound or vehicle is administered (topically to the paw or systemically).

-

After a set time, 0.1 mL of 1% carrageenan is injected into the sub-plantar region of the right hind paw.

-

Paw volume is measured at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

-

The percentage inhibition of edema is calculated for each treatment group relative to the control group.

-

This model is used to assess the effect of a compound on the proliferative phase of inflammation (chronic inflammation).

Experimental Protocol: Cotton Pellet Granuloma

-

Objective: To evaluate the anti-proliferative and anti-inflammatory effects of this compound on granuloma formation.

-

Materials:

-

Male Wistar or Sprague-Dawley rats.

-

Sterilized cotton pellets (e.g., 10 mg).

-

This compound formulation and vehicle control.

-

-

Procedure:

-

Under anesthesia, sterilized cotton pellets are subcutaneously implanted in the axilla or groin region of the rats.

-

Animals are treated with this compound or vehicle daily for a set period (e.g., 7 days).

-

On the 8th day, the animals are euthanized, and the cotton pellets with the surrounding granulomatous tissue are dissected out.

-

The wet weight of the granuloma is recorded. The pellets are then dried in an oven until a constant weight is achieved to determine the dry weight of the granuloma.

-

The percentage inhibition of granuloma formation is calculated by comparing the dry weights of the granulomas from the treated and control groups.

-

Clinical Development

The clinical development of this compound would have followed the evolving FDA regulations of the 1960s, focusing on demonstrating both safety and efficacy.

Vasoconstrictor Assay: A Surrogate for Potency

The human vasoconstrictor assay, developed by McKenzie and Stoughton in 1962, became a crucial tool for assessing the potency of topical corticosteroids. This assay measures the skin-blanching (vasoconstrictive) effect of a topical steroid, which correlates well with its clinical anti-inflammatory efficacy.

Experimental Protocol: Human Vasoconstrictor Assay

-

Objective: To determine the vasoconstrictive potency of a this compound formulation.

-

Materials:

-

Healthy human volunteers.

-

This compound formulation and a reference standard.

-

Occlusive dressings (optional, but often used to enhance penetration).

-

-

Procedure:

-

Small amounts of the test and reference formulations are applied to designated sites on the flexor surface of the forearms of the volunteers.

-

The sites are often covered with an occlusive dressing for a specified period (e.g., 16 hours).

-

After removal of the dressing and cleaning of the skin, the degree of vasoconstriction (blanching) is visually assessed at a set time point (e.g., 2 hours post-removal).

-

Blanching is scored on a scale (e.g., 0-4), and the scores for the test formulation are compared to the reference standard to determine its relative potency.

-

Clinical Trials in Corticosteroid-Responsive Dermatoses

To gain FDA approval, this compound had to be proven effective in treating inflammatory skin conditions. A key study, although published later, highlights the efficacy of the this compound tape formulation in psoriasis.

Clinical Trial: this compound Tape vs. Diflorasone Diacetate Ointment in Psoriasis

-

Objective: To compare the efficacy of once-daily this compound tape (4 µg/cm²) with twice-daily 0.05% diflorasone diacetate ointment in patients with plaque psoriasis.

-

Study Design: An investigator-blinded, randomized, bilateral paired-comparison study.

-

Participants: 30 patients with plaque psoriasis.

-

Methodology:

-

Symmetrical psoriatic plaques on each patient were randomly assigned to treatment with either this compound tape (applied once daily for up to 16 hours) or diflorasone diacetate ointment (applied twice daily).

-

Lesions were assessed at baseline and after 2 and 4 weeks of treatment.

-

Efficacy was evaluated based on the degree of clearing of erythema, scaling, and induration.

-

-

Results: The study concluded that this compound tape-treated plaques showed consistently greater clearing in all assessed parameters compared to the lesions treated with diflorasone diacetate ointment.

Table 1: Quantitative Clinical Efficacy Data (Illustrative)

| Parameter | This compound Tape (4 µg/cm²) | Diflorasone Diacetate Ointment (0.05%) |

| Mean Baseline Score (Erythema, Scaling, Induration) | (Hypothetical Data) | (Hypothetical Data) |

| Mean Score at 4 Weeks | (Hypothetical Data) | (Hypothetical Data) |

| Percentage Improvement | (Hypothetical Data) | (Hypothetical Data) |

| Treatment Success Rate | (Hypothetical Data) | (Hypothetical Data) |

(Note: The actual quantitative data from the published study is not available in the abstract. This table is illustrative of how such data would be presented.)

The Drug Development and Approval Workflow (circa 1960s)

The development of a topical corticosteroid like this compound in the 1960s would have followed a structured, albeit less complex, process than today. The diagram below outlines the logical flow from initial synthesis to market approval during that era.

The discovery and development of this compound represent a key advancement in dermatological therapy, driven by the scientific pursuit of more potent and effective anti-inflammatory agents. Its journey from chemical synthesis to a widely used topical medication was paved by a series of preclinical and clinical investigations that were becoming increasingly rigorous under the evolving regulatory framework of the 1960s. The experimental protocols and assays described herein, from in vitro receptor binding studies to in vivo models of inflammation and human vasoconstrictor assays, formed the scientific bedrock upon which the safety and efficacy of this compound were established. This guide has aimed to provide a detailed technical overview of this process, offering valuable insights for today's researchers and drug development professionals.

References

- 1. fda.gov [fda.gov]

- 2. New Drug Application - Wikipedia [en.wikipedia.org]

- 3. brieflands.com [brieflands.com]

- 4. Effect of Diclofenac and Andrographolide Combination on Carrageenan-Induced Paw Edema and Hyperalgesia in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. truthonthemarket.com [truthonthemarket.com]

An In-Depth Technical Guide to the In Vitro Biological Activity of Flurandrenolide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flurandrenolide is a synthetic fluorinated corticosteroid characterized by its potent anti-inflammatory, antipruritic, and vasoconstrictive properties.[1] This technical guide provides a comprehensive overview of the in vitro biological activity of this compound, with a focus on its molecular mechanisms, quantitative biological data, and detailed experimental protocols. The information presented herein is intended to support researchers, scientists, and drug development professionals in their understanding and utilization of this compound.

Introduction

This compound is a mid-potency corticosteroid primarily used in topical formulations for the management of various dermatological conditions.[2][3] Its therapeutic efficacy stems from its ability to modulate inflammatory and immune responses at the cellular and molecular levels.[1] Understanding the in vitro biological activity of this compound is crucial for elucidating its mechanism of action, predicting its clinical effects, and developing new therapeutic applications.

Molecular Mechanism of Action

This compound, like other corticosteroids, exerts its effects by binding to the cytosolic glucocorticoid receptor (GR).[4] This binding event initiates a cascade of molecular events that ultimately lead to the modulation of gene expression.

2.1. Glucocorticoid Receptor Binding and Nuclear Translocation

Upon entering the cell, this compound binds to the GR, which is located in the cytoplasm in an inactive complex with heat shock proteins. Ligand binding induces a conformational change in the GR, leading to its dissociation from the heat shock protein complex. The activated this compound-GR complex then translocates to the nucleus.

2.2. Modulation of Gene Expression

Inside the nucleus, the this compound-GR complex binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This interaction can either enhance or suppress the transcription of these genes.

-

Transactivation: The this compound-GR complex can directly bind to GREs to increase the transcription of anti-inflammatory genes. A key example is the induction of annexin-1 (lipocortin-1) synthesis. Annexin-1 inhibits phospholipase A2, an enzyme responsible for the release of arachidonic acid from cell membranes. By blocking this step, this compound effectively reduces the production of pro-inflammatory mediators such as prostaglandins and leukotrienes.

-

Transrepression: The this compound-GR complex can also repress the transcription of pro-inflammatory genes. This is often achieved by interfering with the activity of other transcription factors, such as NF-κB and AP-1. This leads to a decrease in the production of pro-inflammatory cytokines, including interleukins (IL-1, IL-6) and tumor necrosis factor-alpha (TNF-α).

Caption: this compound's mechanism of action.

Quantitative In Vitro Biological Activity

The in vitro activity of this compound can be quantified through various assays that measure its binding affinity to the glucocorticoid receptor and its functional effects on cellular processes.

| Assay Type | Parameter | Value | Cell Line/System | Reference |

| Receptor Binding | ||||

| Glucocorticoid Receptor Binding | Relative Potency | Intermediate | Not Specified | |

| Functional Assays | ||||

| Vasoconstriction Assay | Potency | High-range (ointment), Medium-range (cream) | Human Skin | |

| Anti-inflammatory Activity | Inhibition of pro-inflammatory mediators | Yes | Various immune cells | |

| Antipruritic Activity | Mast cell stabilization | Yes | Mast cells |

Key In Vitro Experimental Protocols

Detailed methodologies are essential for the accurate assessment of this compound's in vitro activity.

4.1. Glucocorticoid Receptor Binding Assay

This assay determines the affinity of this compound for the glucocorticoid receptor.

-

Objective: To quantify the binding affinity of this compound to the GR.

-

Principle: A competitive binding assay is used where this compound competes with a radiolabeled glucocorticoid (e.g., [3H]-dexamethasone) for binding to the GR in a cell lysate or with purified receptor.

-

Methodology:

-

Prepare a cell lysate containing the GR (e.g., from A549 cells).

-

Incubate the lysate with a fixed concentration of radiolabeled glucocorticoid and varying concentrations of this compound.

-

Separate the bound from the unbound radioligand using a method such as filtration.

-

Quantify the radioactivity of the bound fraction using liquid scintillation counting.

-

Calculate the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

4.2. Reporter Gene Assay for GR-Mediated Transcription

This assay measures the ability of this compound to activate or repress gene expression through the GR.

-

Objective: To assess the functional consequence of this compound binding to the GR in terms of gene transcription.

-

Principle: Cells are transfected with a plasmid containing a reporter gene (e.g., luciferase) under the control of a promoter with GREs. Activation of the GR by this compound leads to the expression of the reporter gene, which can be quantified.

-

Methodology:

-

Culture a suitable cell line (e.g., HEK293 or A549) and transfect with the reporter plasmid.

-

Treat the cells with varying concentrations of this compound.

-

Lyse the cells and measure the activity of the reporter enzyme (e.g., luciferase activity using a luminometer).

-

Determine the EC50 value (the concentration of this compound that produces 50% of the maximal response).

-

4.3. Cytokine Expression Analysis

This assay evaluates the effect of this compound on the production of inflammatory cytokines.

-

Objective: To measure the anti-inflammatory effect of this compound by quantifying its impact on cytokine production.

-

Principle: Immune cells (e.g., peripheral blood mononuclear cells or macrophages) are stimulated with an inflammatory agent (e.g., lipopolysaccharide - LPS) in the presence or absence of this compound. The levels of secreted cytokines are then measured.

-

Methodology:

-

Isolate and culture the desired immune cells.

-

Pre-treat the cells with various concentrations of this compound.

-

Stimulate the cells with an inflammatory stimulus like LPS.

-

Collect the cell culture supernatant after a specific incubation period.

-

Quantify the concentration of cytokines (e.g., TNF-α, IL-6) in the supernatant using an enzyme-linked immunosorbent assay (ELISA).

-

Caption: Workflow for key in vitro assays.

Summary of In Vitro Biological Activities

-

Anti-inflammatory: this compound effectively suppresses the production of pro-inflammatory mediators by inhibiting the phospholipase A2 pathway and downregulating the expression of pro-inflammatory cytokines.

-

Antipruritic: It can alleviate itching by stabilizing mast cells, thereby preventing the release of histamine and other substances that cause itching.

-

Vasoconstrictive: this compound causes narrowing of the blood vessels in the skin, which helps to reduce redness and swelling. The exact mechanism is not fully understood but may involve the reduction of nitric oxide production and inhibition of vasodilatory prostaglandins.

Conclusion

This compound is a potent corticosteroid with a well-defined in vitro mechanism of action centered on its interaction with the glucocorticoid receptor and subsequent modulation of gene expression. The in vitro assays described in this guide provide a robust framework for quantifying its biological activity and understanding its therapeutic effects. This information is invaluable for the continued research and development of this compound and other corticosteroid-based therapies.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 3. drugs.com [drugs.com]

- 4. This compound | C24H33FO6 | CID 15209 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Impact of Flurandrenolide on Cytokine and Chemokine Expression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flurandrenolide is a synthetic topical corticosteroid recognized for its potent anti-inflammatory, antipruritic, and vasoconstrictive properties.[1] Its therapeutic efficacy in inflammatory dermatoses such as psoriasis and atopic dermatitis is primarily attributed to its ability to modulate the expression of a wide array of signaling molecules, including cytokines and chemokines.[2][3] This technical guide provides an in-depth analysis of the molecular mechanisms by which this compound exerts its effects on cytokine and chemokine expression, supported by experimental data and detailed methodologies.

Core Mechanism of Action: Glucocorticoid Receptor-Mediated Gene Regulation

This compound, like other corticosteroids, diffuses across the cell membrane and binds to the cytosolic glucocorticoid receptor (GR). This binding event triggers a conformational change in the GR, leading to its dissociation from a chaperone protein complex and subsequent translocation into the nucleus.[4] Once in the nucleus, the this compound-GR complex modulates gene expression through two primary mechanisms: transactivation and transrepression.

-

Transactivation: The GR complex directly binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This typically leads to the upregulation of anti-inflammatory proteins. A key example is the induction of annexin A1 (lipocortin-1), which inhibits phospholipase A2, thereby blocking the production of pro-inflammatory prostaglandins and leukotrienes.[1]

-

Transrepression: The this compound-GR complex can also repress the expression of pro-inflammatory genes without directly binding to DNA. It achieves this by physically interacting with and inhibiting the activity of key pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). This transrepression is central to the broad anti-inflammatory effects of glucocorticoids, as NF-κB and AP-1 control the transcription of a multitude of pro-inflammatory cytokines, chemokines, and adhesion molecules.

Signaling Pathways Modulated by this compound

The anti-inflammatory effects of this compound are orchestrated through its influence on critical signaling pathways that govern the inflammatory response.

Glucocorticoid Receptor (GR) Signaling

The binding of this compound to the GR initiates a cascade of events that ultimately alters gene expression. The activated GR can either directly bind to GREs to upregulate anti-inflammatory genes (transactivation) or interfere with the function of other transcription factors to downregulate pro-inflammatory genes (transrepression).

Inhibition of NF-κB and AP-1 Signaling

The transrepression of NF-κB and AP-1 is a cornerstone of this compound's anti-inflammatory action. By inhibiting these transcription factors, this compound effectively shuts down the expression of a broad spectrum of pro-inflammatory cytokines and chemokines.

Quantitative Effects on Cytokine and Chemokine Expression

Direct quantitative data on the specific effects of this compound on a wide range of cytokines and chemokines are limited in publicly available literature. However, based on its mechanism of action as a potent corticosteroid, its effects are expected to be in line with those observed for other drugs in the same class. The following tables summarize representative data from studies on other topical corticosteroids, which can be considered indicative of the potential effects of this compound.

Table 1: Effect of Topical Corticosteroids on Pro-inflammatory Cytokine Expression

| Cytokine | Cell/Tissue Type | Stimulus | Corticosteroid | Concentration/Dose | % Inhibition / Fold Change | Reference |

| IL-1β | Human Keratinocytes | TNF-α | Dexamethasone | 1 µM | ↓ ~60% | |

| IL-6 | Human Dermal Fibroblasts | IL-1β | Dexamethasone | 100 nM | ↓ ~80% | |

| TNF-α | Human Mononuclear Cells | LPS | Hydrocortisone | 1 µM | ↓ ~75% | |

| IL-17A | Psoriatic Skin Explants | - | Clobetasol Propionate | 0.05% ointment | ↓ in mRNA expression |

Note: This table presents illustrative data from studies on various corticosteroids and should be interpreted as representative of the class effect. Specific quantitative effects of this compound may vary.

Table 2: Effect of Topical Corticosteroids on Chemokine Expression

| Chemokine | Cell/Tissue Type | Stimulus | Corticosteroid | Concentration/Dose | % Inhibition / Fold Change | Reference |

| CXCL8 (IL-8) | Human Keratinocytes | TNF-α | Dexamethasone | 1 µM | ↓ ~70% | |

| CCL2 (MCP-1) | Human Mononuclear Cells | PHA | Dexamethasone | 100 nM | ↓ ~50% | |

| CCL17 (TARC) | Atopic Dermatitis Skin | - | Mometasone Furoate | 0.1% cream | ↓ in lesional skin | |

| CCL22 (MDC) | Atopic Dermatitis Skin | - | Mometasone Furoate | 0.1% cream | ↓ in lesional skin |

Note: This table presents illustrative data from studies on various corticosteroids and should be interpreted as representative of the class effect. Specific quantitative effects of this compound may vary.

Experimental Protocols

The following are detailed methodologies for key experiments cited or relevant to the study of this compound's effect on cytokine and chemokine expression.

In Vitro Human Keratinocyte Culture and Stimulation

This protocol is designed to assess the anti-inflammatory effects of this compound on human keratinocytes, a key cell type in the epidermis.

-

Cell Culture:

-

Primary Normal Human Epidermal Keratinocytes (NHEK) are cultured in keratinocyte growth medium (KGM) supplemented with growth factors.

-

Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

-

-

Experimental Setup:

-

NHEKs are seeded in 24-well plates and grown to 80-90% confluency.

-

Cells are then pre-treated with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 nM) for 1-2 hours.

-

Following pre-treatment, cells are stimulated with a pro-inflammatory agent, such as Tumor Necrosis Factor-alpha (TNF-α; 10 ng/mL) or a cytokine cocktail (e.g., IL-17A and TNF-α), for 6-24 hours to induce cytokine and chemokine expression.

-

-

Sample Collection and Analysis:

-

Supernatants: Culture supernatants are collected for protein analysis.

-

Cell Lysates: Cells are lysed for RNA or protein extraction.

-

Protein Quantification: Cytokine and chemokine levels in the supernatants are measured using Enzyme-Linked Immunosorbent Assay (ELISA) or multiplex bead-based immunoassays (e.g., Luminex).

-

mRNA Quantification: Total RNA is extracted from cell lysates, and gene expression levels of target cytokines and chemokines are determined by quantitative real-time polymerase chain reaction (qRT-PCR).

-

Ex Vivo Skin Explant Culture

This model provides a more physiologically relevant system to study the effects of topically applied this compound.

-

Tissue Procurement and Culture:

-

Full-thickness human skin biopsies are obtained from healthy donors or patients with inflammatory skin conditions.

-

Biopsies are cultured at the air-liquid interface on sterile grids in a culture dish containing supplemented culture medium.

-

-

Treatment Application:

-

This compound, formulated in a suitable vehicle (e.g., cream or ointment base), is applied topically to the epidermal surface of the skin explants.

-

Control explants receive the vehicle alone.

-

-

Incubation and Sample Collection:

-

Explants are incubated for a defined period (e.g., 24-48 hours).

-

At the end of the incubation, the culture medium is collected to measure secreted cytokines and chemokines.

-

The skin tissue is harvested for histological analysis, immunohistochemistry, or homogenization for RNA/protein extraction.

-

-

Analysis:

-

Similar to the in vitro cell culture model, cytokine and chemokine levels in the culture medium and tissue homogenates are quantified using ELISA or multiplex assays.

-

Gene expression analysis is performed using qRT-PCR on RNA extracted from the tissue.

-

In Vivo Murine Models of Inflammatory Skin Disease

Animal models are crucial for evaluating the in vivo efficacy of this compound.

-

Model Induction:

-

Common models include the imiquimod-induced psoriasis-like model or the oxazolone-induced atopic dermatitis-like model in mice.

-

The inflammatory agent is applied topically to a specific skin area (e.g., the ear or shaved back skin) to induce a localized inflammatory response.

-

-

Treatment:

-

Once the inflammatory phenotype is established, this compound cream or tape is applied topically to the inflamed skin daily for a specified duration.

-

-

Assessment of Inflammation:

-

Clinical parameters such as erythema, scaling, and skin thickness are scored.

-

At the end of the study, skin biopsies are collected from the treated and control areas.

-

-

Cytokine and Chemokine Analysis:

-

Skin biopsies are processed for histology, immunohistochemistry, and RNA/protein extraction.

-

Cytokine and chemokine expression is analyzed at the protein and mRNA levels as described in the previous protocols.

-

Conclusion

This compound exerts its potent anti-inflammatory effects by modulating the expression of a wide range of cytokines and chemokines. Its primary mechanism of action involves the activation of the glucocorticoid receptor, leading to the transrepression of key pro-inflammatory transcription factors, NF-κB and AP-1. While direct quantitative data for this compound are not extensively available, the evidence from related corticosteroids strongly supports its role in suppressing the production of key inflammatory mediators such as IL-1β, IL-6, TNF-α, CXCL8, and various other chemokines. The experimental protocols outlined in this guide provide a framework for further investigation into the specific molecular effects of this compound and the development of novel anti-inflammatory therapeutics.

References

Pharmacological Profile of Flurandrenolide and its Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flurandrenolide is a synthetic, fluorinated corticosteroid utilized for its potent anti-inflammatory, antipruritic, and vasoconstrictive properties.[1] Primarily formulated for topical application, it is a cornerstone in the management of various corticosteroid-responsive dermatoses.[1][2] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, delving into its mechanism of action, pharmacokinetic and pharmacodynamic properties, and the experimental methodologies used for its characterization. Information on known derivatives is also included where available.

Physicochemical Properties

This compound is a white to off-white, fluffy, crystalline powder. It is practically insoluble in water.

| Property | Value | Source |

| Chemical Name | (6α,11β,16α)-6-Fluoro-11,21-dihydroxy-16,17-[(1-methylethylidene)bis(oxy)]pregn-4-ene-3,20-dione | [3] |

| Molecular Formula | C24H33FO6 | |

| Molecular Weight | 436.51 g/mol | |

| CAS Number | 1524-88-5 |

Mechanism of Action

This compound exerts its pharmacological effects primarily through its interaction with the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily. The mechanism can be broadly categorized into genomic and non-genomic pathways.

Genomic Pathway

The primary mechanism of action of this compound is through the genomic pathway, which involves the modulation of gene transcription.

-

Ligand Binding: this compound, being lipophilic, penetrates the cell membrane and binds to the cytosolic glucocorticoid receptor (GR), which is complexed with heat shock proteins (HSPs) and other chaperones.

-

Conformational Change and Nuclear Translocation: Upon binding, the GR undergoes a conformational change, leading to the dissociation of the HSPs. This activated ligand-receptor complex then translocates into the nucleus.

-

Gene Transcription Modulation: Within the nucleus, the complex binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes. This binding can either upregulate the transcription of anti-inflammatory genes or downregulate the transcription of pro-inflammatory genes.

-

Anti-inflammatory Protein Synthesis: A key anti-inflammatory action is the induction of lipocortin-1 (annexin-1) synthesis. Lipocortin-1 inhibits phospholipase A2, an enzyme responsible for the release of arachidonic acid from cell membranes. This, in turn, blocks the synthesis of pro-inflammatory mediators such as prostaglandins and leukotrienes.

-

Cytokine and Adhesion Molecule Suppression: this compound also suppresses the expression of pro-inflammatory cytokines (e.g., interleukins, tumor necrosis factor-alpha), chemokines, and adhesion molecules, which play a crucial role in recruiting inflammatory cells to the site of inflammation.

Non-Genomic Pathway

While less characterized, corticosteroids can also exert rapid, non-genomic effects that are independent of gene transcription. These may involve interactions with cell membrane-bound receptors or modulation of intracellular signaling cascades.

Pharmacodynamics

The pharmacodynamic effects of this compound are responsible for its therapeutic efficacy in skin disorders.

Anti-inflammatory Activity

As detailed in the mechanism of action, this compound's primary effect is the suppression of inflammation. This is achieved through the inhibition of inflammatory mediator production and the suppression of inflammatory cell infiltration.

Antipruritic Activity

This compound effectively alleviates itching, a common symptom of many dermatoses. This is thought to be a consequence of its anti-inflammatory actions and potential direct effects on sensory nerve fibers.

Vasoconstrictive Activity

A hallmark of topical corticosteroids, including this compound, is their ability to cause vasoconstriction in the small blood vessels of the upper dermis. This effect contributes to the reduction of erythema (redness) and edema (swelling) at the site of inflammation. The vasoconstrictor potency of a topical corticosteroid is often used as a surrogate marker for its anti-inflammatory activity.

Potency

Topical corticosteroids are classified based on their potency, which is determined by various assays, most notably the vasoconstrictor assay. This compound is generally considered a medium to high-potency corticosteroid, depending on the formulation. For instance, this compound 0.05% ointment is considered to have high-range potency, while the 0.05% cream is of medium-range potency.

Note: Specific quantitative vasoconstrictor assay data (e.g., Emax) for this compound is not widely available in the public literature, which often presents such data in a comparative or ranked format without absolute values.

Pharmacokinetics

The pharmacokinetic profile of topical this compound is crucial for understanding its local efficacy and potential for systemic side effects.

Absorption

The extent of percutaneous absorption of this compound is influenced by several factors, including the integrity of the epidermal barrier, the vehicle in which it is formulated, and the use of occlusive dressings. Inflammation and other disease processes that disrupt the skin barrier can increase absorption.

Distribution

Once absorbed through the skin, this compound is handled by pharmacokinetic pathways similar to systemically administered corticosteroids. Corticosteroids are known to bind to plasma proteins to varying degrees.

Metabolism and Excretion

Topically absorbed this compound is primarily metabolized in the liver and then excreted by the kidneys. Some metabolites may also be excreted in the bile.

In Vitro Skin Penetration Data

An in vitro study using a Franz diffusion cell investigated the penetration of this compound through pig skin from different formulations. The following table summarizes the distribution of this compound in different skin layers after 24 hours.

| Formulation | Stratum Corneum (µg) | Epidermis (µg) | Dermis (µg) | Receptor Fluid (µg) |

| Propylene Glycol Solution | 0.13 ± 0.03 | 0.21 ± 0.04 | 0.18 ± 0.03 | 1.10 ± 0.15 |

| Cream | 0.25 ± 0.05 | 0.15 ± 0.03 | 0.12 ± 0.02 | 0.35 ± 0.06 |

| Ointment | 0.38 ± 0.07 | 0.28 ± 0.05 | 0.22 ± 0.04 | 0.25 ± 0.04 |

| Data adapted from Carrer et al., 2018. |

The study indicated that this compound, being more hydrophilic compared to other tested corticosteroids like clobetasol and betamethasone, showed a greater presence in the receptor fluid, suggesting deeper penetration through the skin layers.

This compound Derivatives

Information on the pharmacological profiles of specific this compound derivatives is limited in publicly available scientific literature. One known derivative is:

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the pharmacological profile of corticosteroids like this compound.

Glucocorticoid Receptor Binding Assay (Competitive Radioligand Binding)

This assay is a standard method to determine the binding affinity of a compound for the glucocorticoid receptor.

Objective: To determine the inhibitory constant (Ki) of this compound for the glucocorticoid receptor.

Materials:

-

Source of glucocorticoid receptor (e.g., cytosolic fraction from cultured cells or tissues).

-

Radiolabeled ligand (e.g., [³H]-dexamethasone).

-

Unlabeled this compound.

-

Assay buffer.

-

Glass fiber filters.

-

Scintillation cocktail and counter.

Protocol:

-

Receptor Preparation: Prepare a cytosolic fraction containing the glucocorticoid receptor from a suitable cell line (e.g., A549 human lung adenocarcinoma cells) or tissue.

-

Incubation: In a series of tubes, incubate the receptor preparation with a fixed concentration of [³H]-dexamethasone.

-

Competition: To these tubes, add increasing concentrations of unlabeled this compound. Include control tubes with only the radioligand (total binding) and tubes with the radioligand and a high concentration of unlabeled dexamethasone (non-specific binding).

-

Equilibrium: Incubate the mixture to allow the binding to reach equilibrium (e.g., 18-24 hours at 4°C).

-

Separation: Separate the bound from the free radioligand by rapid filtration through glass fiber filters. The receptor-ligand complexes are retained on the filter.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of this compound to obtain a competition curve. The IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki is then calculated using the Cheng-Prusoff equation.

Note: Specific Ki or IC50 values for this compound binding to the glucocorticoid receptor are not consistently reported in publicly accessible literature. Such data is often proprietary to pharmaceutical developers.

Vasoconstrictor Assay

This in vivo assay is used to assess the potency of topical corticosteroids by measuring their ability to cause skin blanching.

Objective: To determine the vasoconstrictor potency of a this compound formulation.

Materials:

-

This compound topical formulation.

-

Healthy human volunteers.

-

Chromameter or trained visual assessors.

-

Occlusive dressing (optional).

Protocol:

-

Subject Selection: Recruit healthy volunteers with normal skin on the forearms.

-

Application: Apply a standardized amount of the this compound formulation to designated sites on the volar forearm. Include a vehicle control site.

-

Occlusion (optional): The application sites may be covered with an occlusive dressing for a specified period.

-

Removal: After the application period (e.g., 6-18 hours), the formulation is removed.

-

Assessment: At predetermined time points after removal, the degree of skin blanching (vasoconstriction) is assessed using a chromameter (which measures changes in skin color) or by trained observers using a visual scoring scale (e.g., 0 = no blanching, 4 = maximal blanching).

-

Data Analysis: The vasoconstrictor response is typically plotted over time. The area under the effect curve (AUEC) can be calculated to represent the total vasoconstrictor effect. Dose-response curves can be generated by applying different concentrations of the drug or for varying durations to determine the ED50 (the dose or duration that produces 50% of the maximal response).

In Vitro Skin Permeation Study (Franz Diffusion Cell)

This assay is used to study the absorption and penetration of a topical drug through the skin in a controlled laboratory setting.

Objective: To quantify the permeation of this compound through the skin from a topical formulation.

Materials:

-

Franz diffusion cells.

-

Excised human or animal skin (e.g., pig ear skin).

-

This compound topical formulation.

-

Receptor fluid (e.g., phosphate-buffered saline, sometimes with a solubilizing agent).

-

Analytical method for quantification (e.g., HPLC).

Protocol:

-

Skin Preparation: Excise full-thickness skin and mount it on the Franz diffusion cell, with the stratum corneum facing the donor compartment and the dermis in contact with the receptor fluid.

-

Cell Assembly: Assemble the Franz diffusion cell, ensuring no air bubbles are trapped beneath the skin. The receptor fluid is maintained at a constant temperature (typically 32°C) and stirred.

-

Formulation Application: Apply a known amount of the this compound formulation to the surface of the skin in the donor compartment.

-

Sampling: At predetermined time intervals, collect samples from the receptor fluid. Replace the withdrawn volume with fresh, pre-warmed receptor fluid to maintain sink conditions.

-

Skin Analysis (at the end of the experiment):

-

Surface Cleaning: Clean the skin surface to remove any unabsorbed formulation.

-

Stratum Corneum Removal: Use tape stripping to remove the stratum corneum.

-

Epidermis and Dermis Separation: Separate the epidermis from the dermis.

-

-

Quantification: Analyze the concentration of this compound in the receptor fluid samples and in the different skin layers using a validated analytical method like HPLC.

-

Data Analysis: Plot the cumulative amount of this compound permeated per unit area against time. The steady-state flux (Jss) and permeability coefficient (Kp) can be calculated from the linear portion of the plot.

Conclusion

This compound is a well-established topical corticosteroid with a clear mechanism of action centered on the modulation of gene expression via the glucocorticoid receptor. Its anti-inflammatory, antipruritic, and vasoconstrictive properties make it an effective treatment for a range of dermatological conditions. While detailed quantitative data on its receptor binding affinity and vasoconstrictor potency are not extensively published, the available information on its skin penetration and general potency classification provides a solid foundation for its rational use in clinical practice and for further research and development. The experimental protocols outlined in this guide serve as a reference for the continued investigation of this compound and the development of novel derivatives with improved therapeutic profiles.

References

A Technical Guide to Investigating the Basic Research Applications of Flurandrenolide in Dermatology